1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol

Lipophilicity Drug-likeness Physicochemical profiling

Addressing the bottleneck of synthesizing diverse 2-substituted oxazolopyridine libraries from multiple single-use building blocks. 1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol provides a single, multi-vector scaffold. - Single-Lot Derivation: Enable esterification, oxidation, etherification, and silyl protection from one starting material, reducing supply chain complexity. - Defined Fragment Properties: Balanced polarity (tPSA 59.2 Ų, XLogP3 0.2) and hydrogen bonding (HBD 1, HBA 4) make it a ready-to-screen fragment for CNS and kinase targets. - Assured Quality: Supplied with full characterization data, allowing immediate integration into SPR studies without additional analytical development.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B11918098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(O1)C=CN=C2)O
InChIInChI=1S/C8H8N2O2/c1-5(11)8-10-6-4-9-3-2-7(6)12-8/h2-5,11H,1H3
InChIKeyFYTRRTSHBGCJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Classification and Physicochemical Identity


1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol (CAS 1823918-38-2; PubChem CID 73554385) is a bicyclic heterocycle comprising an oxazole ring fused to a pyridine ring at the [4,5-c] junction, with a 1-hydroxyethyl substituent at the oxazole 2-position [1]. Its molecular formula is C₈H₈N₂O₂ with a molecular weight of 164.16 g/mol . The compound belongs to the 2-substituted oxazolo[4,5-c]pyridine class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets through π-π stacking, hydrogen bonding, and coordinate interactions facilitated by the pyridine and oxazole heteroatoms [2]. As a research intermediate and building block, it serves as a precursor for further synthetic elaboration, with the ethanol side chain offering a chemically addressable hydroxyl group not present in simpler 2-alkyl or 2-aryl congeners .

Why Generic 2-Alkyl or 2-Aryl Analogs Cannot Substitute


Within the oxazolo[4,5-c]pyridine class, substitution at the 2-position is the primary determinant of physicochemical and biological property divergence . The 1-hydroxyethyl group of the target compound introduces a hydrogen bond donor (HBD count = 1) and expands the topological polar surface area (tPSA = 59.2 Ų) relative to non-hydroxylated 2-alkyl analogs such as 2-methyloxazolo[4,5-c]pyridine (HBD = 0; tPSA = 38.9 Ų), fundamentally altering solubility, permeability, and molecular recognition profiles [1][2]. Furthermore, the hydroxyl group serves as a synthetic linchpin for esterification, oxidation, and etherification—transformations that are impossible with 2-methyl or 2-ethyl derivatives lacking a functionalizable handle . Generic substitution with non-hydroxylated analogs therefore severs critical synthetic pathways and changes the drug-likeness parameter space, making interchange scientifically unjustifiable without re-optimization of downstream chemistry or biological assay conditions.

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity Reduction Enhances Aqueous Compatibility

The computed XLogP3-AA of 1-(oxazolo[4,5-c]pyridin-2-yl)ethanol is 0.2 [1], compared to 1.1 for 2-methyloxazolo[4,5-c]pyridine [2] and approximately 1.5 for 2-ethyloxazolo[4,5-c]pyridine . The hydroxyl group reduces lipophilicity by 0.9 and 1.3 log units, respectively, placing the target compound firmly within the favorable drug-like lipophilicity range (XLogP < 3), while the 2-ethyl analog approaches the upper bound of optimal oral absorption space.

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area Expansion Alters Permeability Profiles

The computed topological polar surface area (tPSA) of 1-(oxazolo[4,5-c]pyridin-2-yl)ethanol is 59.2 Ų [1], compared to 38.9 Ų for 2-methyloxazolo[4,5-c]pyridine [2] and 38.92 Ų for the unsubstituted parent oxazolo[4,5-c]pyridine scaffold . This represents a 52% increase in polar surface area attributable solely to the hydroxyl group. A tPSA of 59.2 Ų remains well below the 140 Ų threshold for oral bioavailability but is elevated relative to non-hydroxylated analogs, predicting improved aqueous solubility and reduced passive blood-brain barrier penetration.

Polar surface area Membrane permeability ADME prediction

Hydrogen Bond Donor Capacity Enables Target Engagement

1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol possesses one hydrogen bond donor (the hydroxyl proton; HBD = 1) and four hydrogen bond acceptors (HBA = 4) [1]. In contrast, 2-methyloxazolo[4,5-c]pyridine has HBD = 0 and HBA = 3 [2], while 2-ethyloxazolo[4,5-c]pyridine similarly lacks any hydrogen bond donor capacity. The additional H-bond donor fundamentally changes the intermolecular interaction landscape, enabling the compound to serve as a dual HBD/HBA partner in protein-ligand complexes, crystal engineering, and supramolecular assembly.

Hydrogen bonding Molecular recognition Target engagement

Hydroxyl-Directed Derivatization for Multi-Vector Library Synthesis

The ethanol hydroxyl group of 1-(oxazolo[4,5-c]pyridin-2-yl)ethanol serves as a versatile functional handle, with documented transformation yields including: silyl protection (tert-butyldimethylsilyl chloride/imidazole) at 92–98%; esterification (acetic anhydride/pyridine) at 85–95%; oxidation to aldehyde (pyridinium chlorochromate or Dess-Martin periodinane) at 80–90%; and etherification (alkyl halides/base) at 70–85% . These transformations are impossible with 2-methyloxazolo[4,5-c]pyridine or 2-ethyloxazolo[4,5-c]pyridine, which lack a reactive functional group at the 2-position side chain [1].

Synthetic chemistry Derivatization Building block utility

Rotatable Bond Introduction Modulates Conformational Entropy

The 1-hydroxyethyl substituent introduces one rotatable bond into the oxazolo[4,5-c]pyridine scaffold, compared to zero rotatable bonds in 2-methyloxazolo[4,5-c]pyridine [1][2]. This modest increase in conformational freedom can affect entropic contributions to binding free energy, with the hydroxyl group capable of sampling multiple orientations to optimize hydrogen bonding geometry with target proteins. The rotatable bond count of 1 remains well within drug-likeness guidelines (≤10), preserving favorable pharmacokinetic predictivity [1].

Conformational analysis Binding thermodynamics Molecular flexibility

Procurement-Relevant Application Scenarios


Fragment-Based Screening with Dual H-Bond Donor/Acceptor Capacity

With HBD = 1, HBA = 4, and tPSA = 59.2 Ų [1], 1-(oxazolo[4,5-c]pyridin-2-yl)ethanol is suited for fragment library inclusion where balanced polarity and hydrogen bonding capability are screening prerequisites. The hydroxyl group provides a key recognition element for kinase ATP-binding pockets and protease active sites, distinguishing it from non-hydroxylated 2-alkyl oxazolopyridines (HBD = 0) that cannot engage catalytic residues through hydrogen bond donation [2]. Its XLogP3 of 0.2 ensures aqueous solubility compatible with high-concentration fragment screens, while the oxazolopyridine core provides UV-detectable chromophore properties for LC-MS-based hit confirmation [1].

Medicinal Chemistry SAR via Parallel Derivatization

The ethanol hydroxyl enables four distinct derivation pathways—esterification (85–95% yield), oxidation to aldehyde (80–90%), etherification (70–85%), and silyl protection (92–98%) —from a single starting material. This multi-vector capability supports parallel library synthesis without the need to procure separate building blocks for each chemical series. Teams exploring 2-position SAR in oxazolopyridine-based programs can generate ester prodrugs, aldehyde intermediates for reductive amination, lipid-conjugated analogs, and orthogonally protected intermediates from a single procurement lot, reducing supply chain complexity and enabling direct property comparisons across derivative series .

CNS Drug Discovery with Controlled Lipophilicity

The XLogP3 of 0.2 positions 1-(oxazolo[4,5-c]pyridin-2-yl)ethanol near the lower lipophilicity boundary favorable for CNS drug candidates, contrasting with the 2-ethyl analog (XLogP ≈ 1.5) that trends toward higher non-specific tissue binding [3]. The tPSA of 59.2 Ų is below the 60–70 Ų threshold often associated with passive blood-brain barrier penetration, making the compound a candidate starting point for CNS programs where balanced permeability and low efflux transporter recognition are required [1]. The hydroxyl group further offers a site for pro-moiety attachment to tune CNS exposure through esterase-activatable prodrug strategies .

Physicochemical Baseline for Scaffold Hopping and Bioisostere Evaluation

With a full suite of computed properties available (XLogP3 = 0.2, tPSA = 59.2 Ų, MW = 164.16, HBD = 1, HBA = 4, rotatable bonds = 1) [1], this compound serves as a well-characterized reference point for scaffold-hopping exercises comparing oxazolo[4,5-c]pyridines to benzoxazoles, imidazo[4,5-c]pyridines, or oxazolo[5,4-c]pyridines [4]. The quantitative property set enables computational chemists to benchmark new scaffold designs against a known oxazolopyridine baseline, while procurement teams can use the documented purity specifications and characterization data to qualify material for structure-property relationship (SPR) studies without additional analytical method development.

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